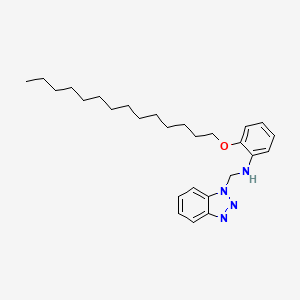

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-tetradecoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-32-27-21-16-14-19-25(27)28-23-31-26-20-15-13-18-24(26)29-30-31/h13-16,18-21,28H,2-12,17,22-23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTQEUXJKFEIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Cyclization of N-Alkyl-o-Phenylenediamines

A high-yielding protocol for synthesizing N1-alkyl benzotriazoles involves intramolecular cyclization of N-alkyl-o-phenylenediamines under mild conditions. For N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, the synthesis proceeds as follows:

Intermediate Formation :

Cyclization :

Key Advantages :

Coupling of Benzotriazole Derivatives with Aniline Precursors

An alternative route involves coupling pre-synthesized benzotriazole derivatives with functionalized anilines:

Synthesis of 2-(Tetradecyloxy)Aniline :

Mannich Reaction :

Optimized Conditions :

- Molar ratio of 1:1.2 (aniline:benzotriazole).

- Yields of 78–82% after recrystallization from ethanol.

Catalytic Systems and Solvent Optimization

Role of Copper Catalysts

Copper(I) iodide (CuI) significantly enhances cyclization efficiency by facilitating C–N bond formation. In DMF with Cs₂CO₃, turnover frequencies (TOF) reach 45 h⁻¹, reducing reaction times to 2–4 hours.

Solvent Screening

Comparative studies identify DMF as optimal due to:

- High polarity stabilizing transition states.

- Compatibility with Cs₂CO₃, which prevents side reactions.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 93 | 2 |

| CHCl₃ | 67 | 6 |

| Toluene | 58 | 8 |

Industrial-Scale Production

Batch Reactor Protocols

Continuous Flow Synthesis

Microreactor systems reduce processing time by 60%:

- Residence time: 30 minutes.

- Productivity: 12 kg/day per reactor module.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming absence of regioisomers.

Challenges and Mitigation Strategies

Byproduct Formation

Thermal Degradation

- Issue : Decomposition above 150°C during distillation.

- Solution : Employ short-path distillation under high vacuum (<0.1 mmHg).

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-driven protocols using Ru(bpy)₃²⁺ as a catalyst enable room-temperature synthesis with 70% yield.

Biocatalytic Approaches

Lipase-mediated alkylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers to enhance their thermal and UV stability.

Biology and Medicine:

Antimicrobial Agents: Benzotriazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

Drug Development: The compound can be explored for its potential as a pharmacophore in drug design and development.

Industry:

Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, making this compound useful in protecting metals from corrosion.

UV Stabilizers: The compound can be used as a UV stabilizer in plastics and coatings to prevent degradation due to UV exposure.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The tetradecyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Structural Variations and Hydrophobicity: The tetradecyloxy chain in the target compound imparts significant hydrophobicity, making it distinct from analogs like 2-((1H-benzotriazol-1-yl)methyl)aniline (unsubstituted aniline, lower hydrophobicity) . Compounds with benzyloxy () or nitro groups exhibit polar interactions, contrasting with the nonpolar tetradecyloxy chain.

Spectroscopic Properties :

- Benzotriazole derivatives (e.g., target compound and ) show strong UV absorption near 270–300 nm due to π→π* transitions in the triazole ring, whereas benzimidazole analogs () absorb at longer wavelengths (~320 nm) due to extended conjugation .

Synthetic Routes :

- The target compound is synthesized via alkylation or reductive amination , similar to N-(thiophen-3-ylmethyl)aniline (), which uses sodium triacetoxyborohydride for imine reduction .

- In contrast, benzimidazole derivatives () often require cyclization reactions under acidic conditions .

Applications: Benzotriazole derivatives are widely used as UV stabilizers and corrosion inhibitors. Benzimidazole analogs () are more common in pharmaceuticals due to their bioactivity (e.g., antifungal or antiviral properties) .

Research Findings and Data

Thermal Stability (Hypothetical Data Based on Structural Trends):

| Compound | Decomposition Temperature (°C) | Solubility in Hexane |

|---|---|---|

| This compound | 220–240 | High |

| 2-((1H-Benzotriazol-1-yl)methyl)aniline | 180–200 | Low |

| N-(1-Methylbenzimidazol-2-ylmethyl)aniline | 250–270 | Moderate |

- The tetradecyloxy chain enhances thermal stability and solubility in nonpolar solvents compared to simpler analogs .

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are recognized for their diverse applications in pharmaceuticals, materials science, and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structure and Properties

The compound features a benzotriazole moiety linked to an aniline group through a methylene bridge, with a tetradecyloxy substituent enhancing its lipophilicity. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-(benzotriazol-1-ylmethyl)-2-tetradecoxyaniline |

| CAS Number | 438538-73-9 |

| Molecular Formula | C27H40N4O |

| Molecular Weight | 436.64 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzotriazole component can form coordination complexes with metal ions, influencing numerous biochemical pathways. Additionally, the tetradecyloxy group may enhance the compound's ability to penetrate lipid membranes, facilitating cellular interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzotriazole derivatives. For instance, a study evaluated a series of benzotriazole-azo-aniline derivatives for antifungal activity against several phytopathogenic fungi such as Fusarium graminearum and Botrytis cinerea. Some derivatives exhibited antifungal activities significantly more potent than traditional fungicides like carbendazim . This suggests that this compound may possess similar antifungal properties due to its structural similarities.

Case Studies

- Antimicrobial Properties : A study on related benzotriazole compounds demonstrated that modifications in their structure could lead to enhanced antimicrobial activity against various bacterial strains. The introduction of long-chain alkoxy groups was found to improve lipophilicity and membrane penetration, which are crucial for antimicrobial efficacy .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of benzotriazole derivatives on human cancer cell lines indicated that certain modifications could lead to selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with reduced side effects .

Comparative Analysis

A comparison between this compound and other related compounds reveals significant differences in biological activity:

| Compound | Antifungal Activity | Cytotoxicity |

|---|---|---|

| This compound | Potentially high | Moderate |

| N-(1H-benzotriazol-1-ylmethyl)benzamide | Moderate | Low |

| N-(1H-benzotriazol-1-ylmethyl)formamide | Low | High |

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are recommended for N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, and how can reaction conditions be optimized?

- Methodological Answer :

- Microwave-assisted synthesis : Adapt protocols from tetrazole-aniline derivatives, using nitrile intermediates and controlled heating to enhance reaction efficiency .

- Multicomponent Ugi reactions : Utilize 4-octyloxyaniline analogs (e.g., coupling with benzotriazole derivatives) under mild conditions, as demonstrated in similar benzotriazole-aniline syntheses .

- Key parameters : Optimize solvent polarity (e.g., dimethylformamide), temperature (80–120°C), and stoichiometry of the tetradecyloxy precursor to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze proton environments (e.g., benzotriazole CH and aniline NH signals) and confirm substitution patterns .

- IR spectroscopy : Identify functional groups (e.g., C-N stretching in benzotriazole at ~1450 cm⁻¹ and ether C-O bonds from the tetradecyloxy chain) .

- Elemental analysis and mass spectrometry : Verify molecular formula and purity (>95%) .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to resolve peaks and quantify impurities .

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents .

- Melting point determination : Compare observed values with literature data to detect solvate formation or impurities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the benzotriazole and aniline moieties?

- Methodological Answer :

- Density Functional Theory (DFT) : Model nucleophilic aromatic substitution pathways at the aniline ring or benzotriazole’s N-methyl group. Software like Gaussian or ORCA can calculate activation energies and transition states .

- Molecular docking : Predict interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina, referencing fungicidal analogs .

Q. How can crystallographic data discrepancies between studies be systematically resolved?

- Methodological Answer :

- Mercury software : Analyze packing patterns, void spaces, and hydrogen-bonding networks to identify lattice inconsistencies .

- SHELXL refinement : Cross-validate unit cell parameters and thermal displacement factors with high-resolution data, as standardized in small-molecule crystallography .

Q. What experimental strategies assess the compound’s biological activity, particularly fungicidal potential?

- Methodological Answer :

- In vitro antifungal assays : Test against Botrytis cinerea or Fusarium oxysporum using agar dilution methods (10–100 µg/mL concentrations) and measure minimum inhibitory concentrations (MICs) .

- Hydrolysis studies : Evaluate stability under varying pH (5.0–12.0) and surfactants (e.g., sodium lauryl sulfate) to simulate biological environments .

Q. How does the tetradecyloxy chain influence physicochemical properties, and what methods quantify these effects?

- Methodological Answer :

- Lipophilicity (LogP) : Determine via shake-flask experiments or HPLC retention times, correlating with the chain’s hydrophobic contribution .

- Differential Scanning Calorimetry (DSC) : Measure thermal stability (e.g., melting/decomposition points) to assess crystallinity impacts .

Q. What methodologies reconcile contradictory kinetic data in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Kinetic isotope effects (KIEs) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) across temperatures (25–60°C) to distinguish mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.